molecular formula C14H14O2 B13602466 1-(5-(P-tolyl)furan-2-yl)propan-2-one

1-(5-(P-tolyl)furan-2-yl)propan-2-one

Cat. No.: B13602466
M. Wt: 214.26 g/mol
InChI Key: FUKKNMWLGAPPRM-UHFFFAOYSA-N
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Description

1-(5-(P-tolyl)furan-2-yl)propan-2-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a p-tolyl group and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(P-tolyl)furan-2-yl)propan-2-one can be achieved through several methods. One common approach involves the reaction of p-tolylacetic acid with furan-2-carbaldehyde in the presence of a base, followed by oxidation to form the desired ketone. Another method involves the Friedel-Crafts acylation of furan with p-tolylpropan-2-one under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(P-tolyl)furan-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-(P-tolyl)furan-2-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)propan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)propan-2-one: This compound lacks the p-tolyl group and has different reactivity and applications.

    1-(5-(P-tolyl)furan-2-yl)propan-2-ol: The alcohol derivative of the compound, which has different chemical properties and uses.

Uniqueness

1-(5-(P-tolyl)furan-2-yl)propan-2-one is unique due to the presence of both the furan ring and the p-tolyl group, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and industrial processes.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-[5-(4-methylphenyl)furan-2-yl]propan-2-one

InChI

InChI=1S/C14H14O2/c1-10-3-5-12(6-4-10)14-8-7-13(16-14)9-11(2)15/h3-8H,9H2,1-2H3

InChI Key

FUKKNMWLGAPPRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CC(=O)C

Origin of Product

United States

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